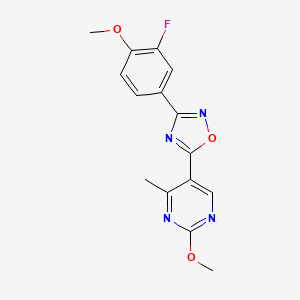

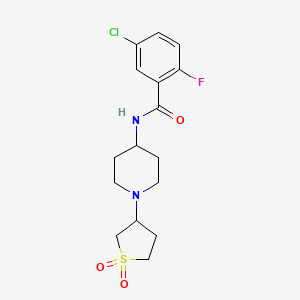

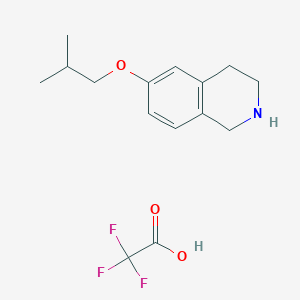

![molecular formula C15H19NO4 B2831791 2-{1-[(叔丁氧羰)-2,3-二氢-1H-吲哚-3-基]乙酸 CAS No. 1321843-22-4](/img/structure/B2831791.png)

2-{1-[(叔丁氧羰)-2,3-二氢-1H-吲哚-3-基]乙酸

描述

The compound “2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid” is a complex organic molecule. The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of such compounds often involves the use of the BOC group for protection during the reaction . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the BOC group and the indole ring. The BOC group consists of a carbonyl group attached to a tert-butyl group via an oxygen atom . The indole ring is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The BOC group in the compound can undergo various reactions. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .科学研究应用

1. 气味检测和相互作用

对包括类似于2-{1-[(叔丁氧羰基)-2,3-二氢-1H-吲哚-3-基]乙酸的结构在内的同源羧酸的研究,揭示了它们在气味检测和与其他化合物的相互作用中的作用。Miyazawa 等人(2009 年)发现,羧酸混合物的检测概率及其与不同结构的香气物质的相互作用因碳链长度的相似性而异,这表明分子结构影响嗅觉感知的细微相互作用 Miyazawa 等人,2009 年。

2. 对结肠疾病的影响

羧酸的结构与其影响结肠健康的潜力有关。Nilsson 等人(2008 年)的研究表明,补充含有羧酸结构的化合物可以改变粪便中羧酸的浓度,可能对结肠疾病提供预防益处。这表明此类化合物在调节肠道健康和疾病预防中的重要性 Nilsson 等人,2008 年。

3. 相关化合物的代谢和排泄

研究还探讨了与 2-{1-[(叔丁氧羰基)-2,3-二氢-1H-吲哚-3-基]乙酸在结构上相关的化合物的代谢和排泄。例如,Nihlen 等人(1999 年)研究了叔丁基甲基醚(一种与所讨论的羧酸具有结构基序的化合物)的毒代动力学,揭示了其在人类中的代谢和尿代谢产物的特征。这项研究对于理解此类化合物的生物转化和潜在健康影响至关重要 Nihlen 等人,1999 年。

作用机制

Target of Action

Compounds with similar structures have been used in the development of targeted protein degradation .

Mode of Action

It’s worth noting that the tert-butoxycarbonyl (boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Biochemical Pathways

It’s known that compounds with similar structures have been used in peptide synthesis .

Result of Action

It’s known that compounds with similar structures have been used in peptide synthesis , which could suggest potential effects on protein structure and function.

Action Environment

It’s known that the boc group can be added to amines under aqueous conditions , suggesting that the compound’s action may be influenced by the presence of water and specific pH conditions.

属性

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-10(8-13(17)18)11-6-4-5-7-12(11)16/h4-7,10H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVKBEWRGPFIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321843-22-4 | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

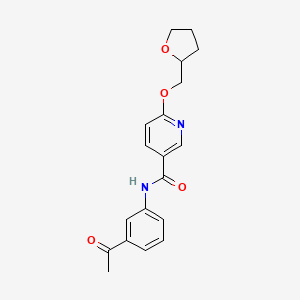

![8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2831710.png)

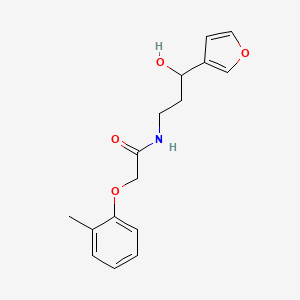

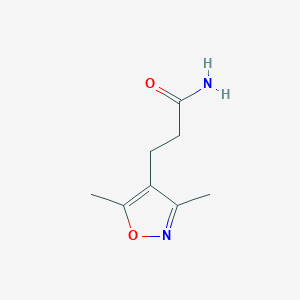

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2831718.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2831720.png)

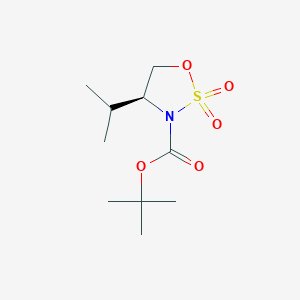

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831729.png)